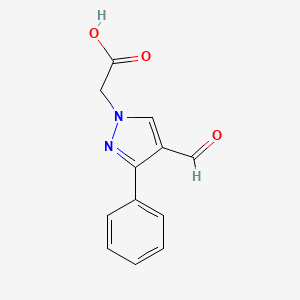

2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide” would depend on the specific conditions and reactants present. Fluorobenzoyl compounds are often reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Fluorobenzoyl compounds often have unique properties due to the presence of the fluorine atom .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

Fluorinated compounds, including those similar to 2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide, are of significant interest in medicinal chemistry due to their unique chemical properties and potential therapeutic applications. The synthesis of 3-amino-4-fluoropyrazoles, as described by Surmont et al. (2011), involves monofluorination and condensation with different hydrazines, highlighting the versatility of fluorinated compounds as building blocks for further functionalization (Surmont et al., 2011).

Antimicrobial Applications

The antimicrobial potential of fluorine-containing compounds is underscored by research on fluorobenzamides and their derivatives. Desai et al. (2013) synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides, demonstrating significant activity against both bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was found to be crucial for enhancing antimicrobial efficacy (Desai et al., 2013).

Structural Analyses and Crystallography

The structural and crystallographic analysis of compounds similar to this compound offers insights into their molecular interactions and stability. Dey et al. (2021) conducted a detailed investigation into the crystal structures of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivatives, highlighting the role of hydrogen bonding in determining molecular conformation and stability. This research aids in understanding the molecular basis of the pharmacological activities of such compounds (Dey et al., 2021).

Antihypertensive and Analgesic Activities

The potential of fluorinated compounds in addressing cardiovascular and pain management issues is illustrated by the synthesis of thiosemicarbazides, triazoles, and Schiff bases with antihypertensive α-blocking activity, as discussed by Abdel-Wahab et al. (2008). These compounds exhibit promising pharmacological profiles, indicating their suitability for further development as therapeutic agents (Abdel-Wahab et al., 2008). Additionally, the synthesis of new pyrazoles and triazoles bearing a dibromoquinazoline moiety by Saad et al. (2011) showcases their analgesic activities, further expanding the therapeutic applications of fluorinated hydrazinecarboxamides (Saad et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-fluorobenzoyl)amino]-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRNJXYRLPJFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NNC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331064 | |

| Record name | 1-[(4-fluorobenzoyl)amino]-3-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

329777-69-7 | |

| Record name | 1-[(4-fluorobenzoyl)amino]-3-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)